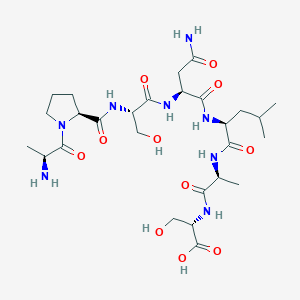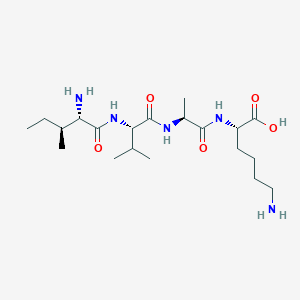![molecular formula C16H10F2N4 B14226486 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-87-8](/img/structure/B14226486.png)
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole rings. These structures are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Solvent-free or green chemistry approaches are also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: Lacks the fluorine atoms and imidazole ring, resulting in different chemical and biological properties.
5,6-Difluoro-1H-benzimidazole: Contains fluorine atoms but lacks the additional imidazole ring.
2-Phenyl-1H-imidazole: Features the imidazole ring and phenyl group but lacks the benzimidazole structure and fluorine atoms.
Uniqueness
1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]- is unique due to the combination of benzimidazole and imidazole rings with fluorine atoms. This structure imparts enhanced chemical stability, biological activity, and potential for diverse scientific applications.
Propriétés
Numéro CAS |
824394-87-8 |
|---|---|
Formule moléculaire |
C16H10F2N4 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H10F2N4/c17-11-7-13-14(8-12(11)18)22-16(21-13)10-4-2-1-3-9(10)15-19-5-6-20-15/h1-8H,(H,19,20)(H,21,22) |
Clé InChI |
BRAJXJGUADXFOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=CC(=C(C=C4N3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)



silane](/img/structure/B14226441.png)


![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)

![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
